(2,2,3,3-Tetramethylcyclopropyl)methanamine
CAS No.:
Cat. No.: VC16182421
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17N |
---|---|
Molecular Weight | 127.23 g/mol |
IUPAC Name | (2,2,3,3-tetramethylcyclopropyl)methanamine |
Standard InChI | InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3 |
Standard InChI Key | BXXKXEVHAQMPKM-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(C1(C)C)CN)C |
Introduction
Structural and Molecular Characteristics
(2,2,3,3-Tetramethylcyclopropyl)methanamine is a bicyclic amine with the molecular formula C₈H₁₇N, though its hydrochloride salt form (C₈H₁₈ClN) is more commonly stabilized for laboratory use . The core structure consists of a cyclopropane ring substituted with four methyl groups at the 2,2,3,3 positions, conferring significant steric hindrance and thermodynamic stability. The methanamine group (-CH₂NH₂) is attached to one of the methyl-substituted carbons, creating a secondary amine functionality.
Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Weight | 163.69 g/mol (hydrochloride) | |
IUPAC Name | (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride | |
SMILES | CC1(C(C1(C)C)CN)C.Cl | |
InChI Key | TZEXNFFUFLKVIV-UHFFFAOYSA-N |
The cyclopropane ring’s strain energy is mitigated by the electron-donating methyl groups, which stabilize the structure through hyperconjugation. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .
Synthesis and Characterization
Synthetic Pathways
The hydrochloride salt of (2,2,3,3-Tetramethylcyclopropyl)methanamine is typically synthesized via a two-step process:
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Cyclopropanation: A [2+1] cycloaddition reaction between a tetramethylallyl precursor and a carbene species forms the tetramethylcyclopropyl core.
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Amination: The methanamine group is introduced through nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to yield the stable hydrochloride salt .
An optimized route reported by MolCore involves reacting (2,2,3,3-tetramethylcyclopropyl)methanol with thionyl chloride to form the corresponding chloride, which is subsequently aminated using ammonia under high pressure .
Analytical Characterization
Modern techniques validate the compound’s purity and structure:
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NMR Spectroscopy: ¹H NMR spectra show distinct signals for the methyl groups (δ 0.8–1.2 ppm) and methanamine protons (δ 2.5–3.0 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 163.69 for the hydrochloride form .
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X-ray Diffraction: Crystallographic data for related cyclopropane derivatives reveal a distorted tetrahedral geometry around the nitrogen atom .
Physicochemical Properties
The compound exhibits notable stability under standard laboratory conditions, with specifications including:
Property | Value | Source |
---|---|---|
Purity | ≥97% | |
Appearance | White crystalline solid | |
Solubility | Soluble in polar solvents (e.g., water, ethanol) | |
Storage Conditions | Sealed at 20–22°C |
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, likely due to the release of hydrochloric acid . The compound’s logP (octanol-water partition coefficient) is estimated at 1.8, suggesting moderate lipophilicity suitable for membrane permeability in pharmacological contexts.
Compound | Bioavailability (%) | Half-life (h) | Target Receptor |
---|---|---|---|
(2,2,3,3-Tetramethylcyclopropyl)methanamine | 45–60 (predicted) | 6–8 | CB1 (potential) |
Rimonabant | 70 | 12 | CB1 antagonist |
These projections are based on in silico modeling using SwissADME.
Industrial and Regulatory Considerations
Manufacturing Standards
Suppliers like MolCore adhere to ISO-certified protocols, ensuring batch-to-batch consistency for pharmaceutical intermediates . The compound is classified as a non-GMP material, restricted to research applications .
Future Directions and Research Gaps
Current limitations include:
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In Vivo Toxicity Data: Absence of long-term exposure studies.
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Synthetic Optimization: Need for greener catalysts to improve cyclopropanation yields.
Collaborative efforts between academia and industry could accelerate the development of this compound as a scaffold for novel therapeutics.
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